molecular formula C20H25N3O4S B399898 3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B399898
M. Wt: 403.5g/mol
InChI Key: NBBFVVPMFMXJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that features a benzamide core with ethoxy and methylsulfonyl piperazine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nitration of the aromatic ring would produce nitro-substituted compounds .

Scientific Research Applications

3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activity.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methylsulfonyl piperazine groups makes it a valuable scaffold for further chemical modifications and biological evaluations .

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5g/mol

IUPAC Name

3-ethoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H25N3O4S/c1-3-27-19-6-4-5-16(15-19)20(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)28(2,25)26/h4-10,15H,3,11-14H2,1-2H3,(H,21,24)

InChI Key

NBBFVVPMFMXJPJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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